(3S)-3-Amino-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
(3S)-3-Amino-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Kassinin is a Dodecapeptide tachykinin found in the central nervous system of the amphibian Kassina senegalensis. It is similar in structure and action to other tachykinins, but is especially effective in contracting smooth muscle tissue and stimulating the micturition reflex.
Brand Name:
Vulcanchem
CAS No.:
63968-82-1
VCID:
VC0531608
InChI:
InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,47-,48-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
Molecular Formula:
C59H95N15O18S
Molecular Weight:
1334.5 g/mol
(3S)-3-Amino-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 63968-82-1
Inhibitors
VCID: VC0531608
Molecular Formula: C59H95N15O18S
Molecular Weight: 1334.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 63968-82-1 |
---|---|
Product Name | (3S)-3-Amino-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Molecular Formula | C59H95N15O18S |
Molecular Weight | 1334.5 g/mol |
IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,47-,48-/m0/s1 |
Standard InChIKey | NXTPETCPVNEEOP-FJCMUPJRSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Appearance | Solid powder |
Description | Kassinin is a Dodecapeptide tachykinin found in the central nervous system of the amphibian Kassina senegalensis. It is similar in structure and action to other tachykinins, but is especially effective in contracting smooth muscle tissue and stimulating the micturition reflex. |
Purity | >98% (or refer to the Certificate of Analysis) |
Sequence | DVPKSDQFVGLM |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Kassinin; |
Reference | 1: Carballo-Pacheco M, Ismail AE, Strodel B. Oligomer Formation of Toxic and Functional Amyloid Peptides Studied with Atomistic Simulations. J Phys Chem B. 2015 Jul 30;119(30):9696-705. doi: 10.1021/acs.jpcb.5b04822. Epub 2015 Jul 16. PubMed PMID: 26130191. 2: Singh PK, Maji SK. Amyloid-like fibril formation by tachykinin neuropeptides and its relevance to amyloid β-protein aggregation and toxicity. Cell Biochem Biophys. 2012 Sep;64(1):29-44. doi: 10.1007/s12013-012-9364-z. PubMed PMID: 22628076. 3: Wang L, Zhou M, Lynch L, Chen T, Walker B, Shaw C. Kassina senegalensis skin tachykinins: molecular cloning of kassinin and (Thr2, Ile9)-kassinin biosynthetic precursor cDNAs and comparative bioactivity of mature tachykinins on the smooth muscle of rat urinary bladder. Biochimie. 2009 May;91(5):613-9. doi: 10.1016/j.biochi.2009.03.003. Epub 2009 Mar 17. PubMed PMID: 19298842. 4: Lippe C, Bellantuono V, Ardizzone C, Cassano G. Eledoisin and Kassinin, but not Enterokassinin, stimulate ion transport in frog skin. Peptides. 2004 Nov;25(11):1971-5. PubMed PMID: 15501529. 5: Johansson A, Liu L, Holmgren S, Burcher E. Characterization of receptors for two Xenopus gastrointestinal tachykinin peptides in their species of origin. Naunyn Schmiedebergs Arch Pharmacol. 2004 Jul;370(1):35-45. Epub 2004 Jul 2. PubMed PMID: 15235762. 6: Vigna SR. The role of the amino-terminal domain of tachykinins in neurokinin-1 receptor signaling and desensitization. Neuropeptides. 2003 Feb;37(1):30-5. PubMed PMID: 12637033. 7: Grace RC, Chandrashekar IR, Cowsik SM. Solution structure of the tachykinin peptide eledoisin. Biophys J. 2003 Jan;84(1):655-64. PubMed PMID: 12524318; PubMed Central PMCID: PMC1302646. 8: Tucci P, Bolle P, Severini C. Effects of natural tachykinins on ovine lower urinary tract smooth muscle. J Auton Pharmacol. 2001 Apr;21(2):79-84. PubMed PMID: 11679016. 9: Higa K, Gao C, Motokawa W, Abe K. The roles of the N-terminal portions of various tachykinins in promoting salivation. Oral Dis. 2001 Jul;7(4):238-45. PubMed PMID: 11575875. 10: Grace RC, Lynn AM, Cowsik SM. Lipid induced conformation of the tachykinin peptide Kassinin. J Biomol Struct Dyn. 2001 Feb;18(4):611-21, 623-5. PubMed PMID: 11245256. 11: Bolle P, Severini C, Falconieri-Erspamer G, Tucci P, Erspamer V. Effects of natural tachykinins on porcine lower urinary tract smooth muscle. J Auton Pharmacol. 2000 Jun;20(3):157-61. PubMed PMID: 11193004. 12: Jenkinson KM, Morgan JM, Furness JB, Southwell BR. Neurons bearing NK(3) tachykinin receptors in the guinea-pig ileum revealed by specific binding of fluorescently labelled agonists. Histochem Cell Biol. 1999 Sep;112(3):233-46. PubMed PMID: 10502070. 13: Liu L, Warner FJ, Conlon JM, Burcher E. Pharmacological and biochemical investigation of receptors for the toad gut tachykinin peptide, bufokinin, in its species of origin. Naunyn Schmiedebergs Arch Pharmacol. 1999 Aug;360(2):187-95. PubMed PMID: 10494889. 14: Nakamura M, Chikama T, Nishida T. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea. Br J Pharmacol. 1999 May;127(2):489-97. PubMed PMID: 10385250; PubMed Central PMCID: PMC1566023. 15: Lippe C, Lobasso S, Cassano G, Bellantuono V, Ardizzone C. Actions of tachykinins on the ion transport across the frog skin. Peptides. 1998;19(8):1435-8. PubMed PMID: 9809659. 16: Malendowicz LK. Role of neuromedins in the regulation of adrenocortical function. Horm Metab Res. 1998 Jun-Jul;30(6-7):374-83. Review. PubMed PMID: 9694566. 17: Nakamura M, Nishida T, Ofuji K, Reid TW, Mannis MJ, Murphy CJ. Synergistic effect of substance P with epidermal growth factor on epithelial migration in rabbit cornea. Exp Eye Res. 1997 Sep;65(3):321-9. PubMed PMID: 9299169. 18: Chepurnov SA, Iniushkin AN. [The effect of tachykinins microinjections into the solitary tract nucleus on respiration and blood circulation in rats]. Ross Fiziol Zh Im I M Sechenova. 1997 Apr;83(4):117-25. Russian. PubMed PMID: 12436676. 19: Churchill GC, Louis CF. Stimulation of P2U purinergic or alpha 1A adrenergic receptors mobilizes Ca2+ in lens cells. Invest Ophthalmol Vis Sci. 1997 Apr;38(5):855-65. PubMed PMID: 9112981. 20: Polidori C, Panocka I, Ciccocioppo R, Broccardo M, Improta G, Regoli D, Massi M. Further evidence that the tachykinin PG-KII is a potent agonist at central NK-3, but not NK-1, receptors. Peptides. 1997;18(6):825-33. PubMed PMID: 9285931. |
PubChem Compound | 23621653 |
Last Modified | Nov 11 2021 |
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